6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine
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Overview
Description
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a pyrrolidinylphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with 4-aminobenzophenone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . The binding of the compound to these targets results in the downregulation of key signaling pathways, ultimately leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Phenylpyrimidines: These compounds contain a phenyl group attached to the pyrimidine ring and are used in similar research applications.
Pyrrolidinylpyrimidines: These compounds have a pyrrolidine ring attached to the pyrimidine core and are studied for their pharmacological properties.
Uniqueness
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyrrolidinyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C20H20N4 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-phenyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H20N4/c1-2-6-16(7-3-1)19-14-20(22-15-21-19)23-17-8-10-18(11-9-17)24-12-4-5-13-24/h1-3,6-11,14-15H,4-5,12-13H2,(H,21,22,23) |
InChI Key |
NUOQFCQWTYCVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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